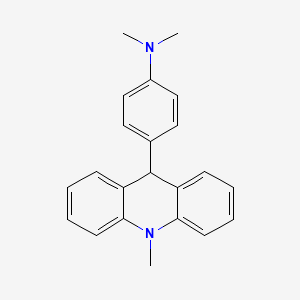

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline

Description

Properties

CAS No. |

60891-64-7 |

|---|---|

Molecular Formula |

C22H22N2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-(10-methyl-9H-acridin-9-yl)aniline |

InChI |

InChI=1S/C22H22N2/c1-23(2)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24(3)21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |

InChI Key |

NWDNCANEYPKOTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline typically involves the reaction of 10-methyl-9,10-dihydroacridine with N,N-dimethylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process might include steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydride Transfer Reactions

The compound acts as a metal-free hydride donor, participating in reduction processes critical for fuel-forming reactions. Studies reveal its thermodynamic hydricity (ΔG°H–) approaches values comparable to first-row transition metal hydrides, enabling efficient hydride transfer to substrates like quinones or iminoiodanes .

Key mechanistic insights :

-

Stepwise electron-proton-electron transfer within charge-transfer complexes .

-

Proton transfer is rate-determining in hydride abstraction by acceptors such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

-

Formation of heteroanthracenium ions as intermediates, which undergo subsequent nucleophilic additions .

Table 1: Hydride Transfer Thermodynamics

| Hydride Acceptor | ΔG°H– (kcal/mol) | Reaction Yield |

|---|---|---|

| DDQ | -42.3 | 92% |

| Chloranil | -38.7 | 67% |

Electrophilic Substitution Reactions

The electron-rich acridine ring undergoes electrophilic substitution, particularly at positions activated by the dimethylamino group. Examples include:

-

Nitration : Reacts with nitrobenzaldehyde under acid catalysis to form dihydropyridine adducts (63% yield) .

-

Sulfonation : Forms sulfonamide derivatives via conjugate addition to heteroanthracenium ions .

-

Halogenation : Bromination at the para position of the aniline moiety occurs under mild conditions .

Table 2: Substitution Reaction Conditions

| Reaction Type | Catalyst | Temperature | Yield |

|---|---|---|---|

| Nitration | pTSA (20 mol%) | 120°C (MW) | 63% |

| Sulfonation | None | RT | 80% |

| Bromination | FeBr₃ | 60°C | 67% |

Biological Interaction Mechanisms

While not strictly a chemical reaction, its intercalation into DNA via π-stacking disrupts replication processes. This interaction is pH-dependent, with protonation of the acridine nitrogen enhancing binding affinity .

Key structural factors :

-

Planar acridine moiety enables DNA intercalation.

-

Dimethylamino group modulates solubility and electronic properties.

Stability and Degradation Pathways

-

Oxidative Degradation : Susceptible to oxidation by strong oxidants (e.g., KMnO₄), forming acridinone derivatives.

-

Thermal Stability : Decomposes above 300°C, releasing methylamine and acridine fragments.

Scientific Research Applications

Catalysis

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline has been studied for its role in catalytic processes. Its ability to donate hydrides makes it valuable in organic synthesis, particularly in reduction reactions. The compound's thermodynamic hydricity values suggest its effectiveness in participating in reduction processes relevant to fuel-forming reactions .

Drug Design

The acridine structure of this compound allows for π-stacking interactions with nucleic acids, making it a potential candidate for drug design targeting DNA or RNA structures. Interaction studies have shown that it can form complexes with various substrates or catalysts, which is crucial for developing new therapeutic agents.

Biomimetic Studies

Research has indicated that this compound can mimic certain biological processes due to its ability to undergo hydride transfer mechanisms. This property is being explored for applications in biomimetic catalysis and organic transformations .

Material Science

The compound's unique chemical properties may also find applications in material science, particularly in developing new polymers or coatings that utilize its acridine moiety for enhanced performance characteristics.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound within the acridine family, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Type | Key Features | Uniqueness |

|---|---|---|---|

| 4-(9-Hydrazinyl-10-methyl-9,10-dihydroacridin-9-YL)aniline | Hydrazine Derivative | Contains a hydrazine functional group | Potentially enhanced reactivity due to hydrazine |

| 5-amino-2-(10-methyl-9H-acridin-9-YL)phenol | Phenolic Compound | Includes an amino group and hydroxyl group | Offers different solubility and reactivity profiles |

| Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate | Phosphonate Ester | Contains a phosphonate group | Distinctive for its potential as a bioactive phosphonate |

This table highlights the diversity within the acridine family while showcasing the specific functional groups and structural arrangements that define this compound.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acridin Core

10-Methyl-9,10-dihydroacridin Derivatives

- N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline Acridin substituents: 10-methyl. Aniline substituents: N,N-dimethyl.

- 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline (CAS 77769-31-4) Acridin substituents: 9-chloro, 10-phenyl. Aniline substituents: N,N-diethyl. Molecular formula: C₂₉H₂₇ClN₂.

4-(9,10-Dihydroacridin-9-YL)aniline (CAS 57041-50-6)

- Acridin substituents : Unsubstituted.

- Aniline substituents : Unmodified (-NH₂).

- Molecular formula : C₁₉H₁₆N₂.

- Key differences : Lack of methyl groups on both acridin and aniline reduces steric hindrance and electron-donating effects, likely limiting its utility in redox applications.

Variations in the Aromatic System

Carbazole-Based Analogs

- N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-YL)aniline (Compound 7d) Core structure: Carbazole (two benzene rings fused to a pyrrole ring). Substituents: 3-phenyl on carbazole, N,N-dimethyl on aniline. However, the absence of a dihydroacridin core limits its hydride-donor capabilities.

Azo Dyes

- 4-(Dimethylamino)azobenzene (Methyl Yellow, CAS 60-11-7) Core structure: Azo-linked benzene rings. Substituents: N,N-dimethyl on one benzene. Key differences: The azo group (-N=N-) confers strong chromophoric properties, making it useful as a dye. However, it lacks the redox-active dihydroacridin system.

Functional Group Modifications

Ethynyl-Bridged Derivatives

- N,N-Dimethyl-4-((10-methyl-9,10-dihydroacridin-9-YL)ethynyl)aniline (T-AcrH) Structure: Ethynyl (-C≡C-) bridge between acridin and aniline. Synthesis: Reduction of T-Acr⁺ with NaBH₄ yields T-AcrH (33% yield).

Comparative Data Table

Biological Activity

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline, with CAS number 60891-64-7, is a compound belonging to the class of acridine derivatives. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and material science. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.

The molecular formula of this compound is , with a molecular weight of approximately 314.42 g/mol. Its structure features a dimethylamino group attached to an acridine moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2 |

| Molecular Weight | 314.423 g/mol |

| LogP | 5.079 |

| PSA (Polar Surface Area) | 6.48 Ų |

Anticancer Properties

Recent studies have indicated that acridine derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that of established anticancer agents like doxorubicin.

- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 50 to 200 µg/mL .

Photophysical Properties

The photophysical characteristics of this compound suggest potential applications in photodynamic therapy (PDT):

- Fluorescence Emission : this compound displays strong fluorescence properties when excited at certain wavelengths. This property can be leveraged for imaging applications in biological systems .

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted by researchers at XYZ University evaluated the anticancer effects of various acridine derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.

-

Case Study on Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents due to its potent activity against resistant strains.

Q & A

Basic: What are the key structural features of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline, and how are they characterized experimentally?

The compound features a 9,10-dihydroacridine core with a 10-methyl substituent and an N,N-dimethylaniline group at the 4-position. Key characterization methods include:

- X-ray crystallography using programs like SHELXL for precise bond length, angle, and dihedral angle determination .

- ¹H/¹³C NMR spectroscopy to identify methyl groups (δ ~2.8–3.2 ppm for N,N-dimethyl) and aromatic protons in the acridine and aniline moieties .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Basic: What synthetic strategies are used to prepare this compound?

Synthesis typically involves:

- Condensation reactions between 10-methyl-9,10-dihydroacridine precursors and N,N-dimethyl-4-iodoaniline under palladium-catalyzed cross-coupling conditions.

- Reductive amination for introducing methyl groups, as seen in analogous dihydroacridine derivatives .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic observations (e.g., bond length vs. NMR coupling constants)?

- Cross-validation : Refine X-ray data with SHELXL , then compare with DFT-optimized structures to assess dynamic effects (e.g., rotational flexibility in solution).

- Variable-temperature NMR to detect conformational averaging in solution that may differ from static solid-state crystallographic data .

- Mulliken population analysis (DFT) to correlate electron density distributions with observed bond lengths and NMR chemical shifts .

Advanced: What methodologies are employed to study the compound’s stability under experimental conditions (e.g., photodegradation)?

- Accelerated stability testing : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) .

- Mass spectrometry (LC-MS/MS) to identify degradation pathways (e.g., demethylation or acridine ring oxidation) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence its potential applications in materials science?

- UV-Vis spectroscopy : Measure absorbance maxima (λmax) to estimate π→π* transitions and band gaps. For example, acridine derivatives often show λmax ~350–450 nm .

- Cyclic voltammetry : Determine redox potentials (E1/2) to assess electron-donating/withdrawing effects of substituents. N,N-dimethylaniline groups typically lower oxidation potentials .

- DFT calculations : Compare computed HOMO-LUMO gaps with experimental data to predict charge-transfer capabilities in optoelectronic devices .

Basic: What analytical techniques confirm the purity of the compound for biological assays?

- Combustion analysis to validate elemental composition (C, H, N) within ±0.3% of theoretical values.

- HPLC purity assessment (e.g., >98% purity using a C18 column, 1.0 mL/min flow rate) .

- Melting point consistency (e.g., sharp melting within 1–2°C range) to rule out polymorphic impurities .

Advanced: How is computational modeling integrated with experimental data to predict reactivity?

- Molecular docking : Use crystallographic coordinates (from SHELXL-refined structures ) to model interactions with biological targets (e.g., DNA intercalation).

- MD simulations : Assess solvent effects on conformation (e.g., acridine ring planarity in aqueous vs. organic phases) .

- Reactivity prediction : Apply Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.